Enhanced In Vitro Anti-Angiogenic Potency Predictions for the 4-Fluorophenyl Sulfanyl Analog vs. 3-Fluoro Isomer
In a direct head-to-head comparison of synthesized thiazolo[5,4-d]pyrimidine ureas, the 4-fluorophenyl derivative (compound 19b) exhibited significantly less potent anti-proliferative activity (IC50 = 12.8 μM) against HUVECs than its 3-fluorophenyl counterpart (compound 19g) (IC50 = 5.3 μM) [1]. By class-level inference, this established preference suggests that the 2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile, bearing a 4-fluorophenyl group, is likely to be a less potent but potentially more selective anti-angiogenic probe compared to its 3-fluoro congener (CAS 918880-54-3), offering a distinct tool for dose-response and selectivity profiling.
| Evidence Dimension | Inhibitory activity on HUVEC proliferation (anti-angiogenic potential) |
|---|---|
| Target Compound Data | 12.8 μM (predicted activity for the 4-fluorophenyl class; specific data for the target compound is not available, but this is its scaffold-matched analog) |
| Comparator Or Baseline | 5.3 μM for the 3-fluorophenyl urea analog (Compound 19g) |
| Quantified Difference | A 2.4-fold decrease in potency for the 4-fluorophenyl vs. the 3-fluorophenyl analog in the urea series. |
| Conditions | In vitro HUVEC proliferation assay, as described in Xue et al. (2019). Data is derived from structurally related urea compounds and represents a class-level inference for the target sulfanyl compound. |
Why This Matters
This data enables a researcher to select the 4-fluoro sulfanyl compound specifically when reduced anti-proliferative potency is desired to deconvolute target engagement from general cytotoxicity, or as a matched-pair tool for studying the impact of fluorine position on target binding, unlike the more potent 3-fluoro isomer.
- [1] Xue, W.-J., et al. (2019). Phenyl and Diaryl Ureas with Thiazolo[5,4-d]pyrimidine Scaffold as Angiogenesis Inhibitors: Design, Synthesis and Biological Evaluation. Chemistry & Biodiversity, 16(4), e1800493. View Source
